molecular formula C₁₁H₁₆O₂ B1142817 methyl (2E,6Z,8E)-deca-2,6,8-trienoate CAS No. 1173170-04-1

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

Cat. No. B1142817
M. Wt: 180.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2E,6Z,8E)-deca-2,6,8-trienoate” is a chemical compound with the molecular formula C13H18O21. It contains a total of 32 bonds, including 14 non-H bonds, 5 multiple bonds, 7 rotatable bonds, 5 double bonds, and 1 aliphatic ester2.



Synthesis Analysis

The synthesis of “methyl (2E,6Z,8E)-deca-2,6,8-trienoate” is not explicitly mentioned in the search results. However, alkylamides, a class of compounds to which it belongs, have been identified and quantified using MS1 and MS2 fragmentation data and UV detection3.



Molecular Structure Analysis

The molecule contains a total of 33 atoms, including 18 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms1. It has 5 double bonds and 1 aliphatic ester2.



Chemical Reactions Analysis

Specific chemical reactions involving “methyl (2E,6Z,8E)-deca-2,6,8-trienoate” are not detailed in the search results. However, alkylamides, a class of compounds to which it belongs, have been reported to have several biological activities and pharmacological effects3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (2E,6Z,8E)-deca-2,6,8-trienoate” include a molecular weight of 206.28082 g/mol4. It has a total of 32 bonds, including 14 non-H bonds, 5 multiple bonds, 7 rotatable bonds, 5 double bonds, and 1 aliphatic ester2.


Scientific Research Applications

  • Food Flavoring and Sensory Properties : Ley et al. (2006) reported the isolation and synthesis of acmellonate from Spilanthes acmella, which is used as a spice. Acmellonate, closely related to methyl (2E,6Z,8E)-deca-2,6,8-trienoate, contributes to the unique flavor of Jambu by providing a tingling and numbing effect on the tongue (Ley, Blings, Krammer, Reinders, Schmidt, & Bertram, 2006).

  • Natural Product Synthesis : In the study of Spilanthes oleracea, Greger, Hofer, and Werner (1985) identified various compounds including affinin and its derivatives, structurally related to methyl (2E,6Z,8E)-deca-2,6,8-trienoate. This research highlighted the compound's relevance in the synthesis and understanding of natural products (Greger, Hofer, & Werner, 1985).

  • Phytochemistry and Plant Pathology : Nakatsuka et al. (1990) investigated the biosynthetic origin of a compound similar to methyl (2E,6Z,8E)-deca-2,6,8-trienoate in the context of Alternaria alternata, a plant pathogen. Understanding such compounds can aid in managing plant diseases and understanding plant-pathogen interactions (Nakatsuka, Feng, Goto, Tsuge, & Nishimura, 1990).

  • Medicinal and Insecticidal Applications : Molina-Torres et al. (1995) identified the bornyl ester of deca-2E,6Z,8E-trienoic acid in Heliopsis longipes, a plant used for medicinal and insecticidal purposes. This highlights the potential pharmaceutical and agricultural applications of compounds related to methyl (2E,6Z,8E)-deca-2,6,8-trienoate (Molina-Torres, Salgado-Garciglia, Ramírez-Chávez, & Río, 1995).

  • Chemical Synthesis and Pheromone Research : Maxim et al. (2003) studied the synthesis of methyl (2E,4Z)-2,4-decadienoate, related to the target compound, which is a component of the sex pheromone of the bark beetle. This research contributes to our understanding of insect behavior and pheromone synthesis (Maxim, Gânscă, Oprean, & Budae, 2003).

Safety And Hazards

Specific safety and hazard information for “methyl (2E,6Z,8E)-deca-2,6,8-trienoate” is not available in the search results.


Future Directions

The future directions for “methyl (2E,6Z,8E)-deca-2,6,8-trienoate” are not explicitly mentioned in the search results. However, there is a growing interest in alkylamides, a class of compounds to which it belongs, due to their many presumed benefits in food, cosmetics, and medicine3.


properties

IUPAC Name

methyl (2E,6Z,8E)-deca-2,6,8-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETDREBFLOKGKA-VGRAICDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

Citations

For This Compound
1
Citations
B De, TK Goswami - A Centum of Valuable Plant Bioactives, 2021 - Elsevier
Spilanthol (affinin), a plant bioactive, is an F3M1 N-alkylamide (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, first isolated from Heliopsis longipes. However, spilanthol or its homologs …
Number of citations: 0 www.sciencedirect.com

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